molecular formula C8H13F2NO B1430719 (2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine CAS No. 1545665-02-8

(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine

Cat. No.: B1430719
CAS No.: 1545665-02-8
M. Wt: 177.19 g/mol
InChI Key: MFTQTZREHFMMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine is a chemical building block of interest in advanced organic synthesis and medicinal chemistry research. This amine derivative incorporates two key functional motifs: the 3,4-dihydro-2H-pyran (DHP) group and a 2,2-difluoroethyl chain. The DHP group is well-known in synthetic chemistry for its role as a protecting group for alcohols, where it can be installed and later removed under mild acidic conditions . Furthermore, the DHP scaffold is a valuable precursor in complex multi-step syntheses, such as the construction of natural products like milbemycin . The 2,2-difluoroethyl group is a common bioisostere in drug discovery, often used to modulate the electronic properties, metabolic stability, and bioavailability of lead compounds . The integration of these features makes this compound a versatile reagent for the development of novel pharmaceutical compounds and functionalized organic molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2,2-difluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO/c9-8(10)6-11-5-7-3-1-2-4-12-7/h2,4,7-8,11H,1,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTQTZREHFMMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC=C1)CNCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine typically involves the reaction of 2,2-difluoroethylamine with 3,4-dihydro-2H-pyran-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .

Scientific Research Applications

(2,2-Difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the dihydropyran-2-ylmethyl group can influence its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Electronic Differences

Key Structural Analogs :

Diethyl(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amine (CAS 1354019-89-8): Contains a pyridine ring with a trifluoromethyl group, imparting strong electron-withdrawing effects. The tertiary amine and ethyl substituents increase steric bulk compared to the dihydropyran-linked amine in the target compound. Higher molecular weight (261.29 g/mol vs. ~207.22 g/mol estimated for the target compound) may influence pharmacokinetics .

(2,2,2-Trifluoroethyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine: Features a trifluoroethyl group (vs. difluoroethyl in the target compound), enhancing electronegativity and lipophilicity.

4-Aryl-2-trifluoromethyl-4H-pyrans (from ):

  • Fully aromatic pyran rings with trifluoromethyl groups exhibit higher stability under acidic conditions compared to dihydropyrans.
  • Reactivity diverges in acid-catalyzed environments, with dihydropyrans undergoing ring-opening or rearrangement more readily .

Table 1: Structural and Electronic Comparison

Compound Heterocycle Type Fluorine Substituent Molecular Weight (g/mol) Key Electronic Effect
Target compound 3,4-Dihydro-2H-pyran 2,2-Difluoroethyl ~207.22 Moderate electron-withdrawing
Diethyl(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amine Pyridine Trifluoromethyl 261.29 Strong electron-withdrawing
(2,2,2-Trifluoroethyl)[pyrazole]amine Pyrazole 2,2,2-Trifluoroethyl ~237.20 High electronegativity, lipophilicity
4-Aryl-2-trifluoromethyl-4H-pyrans Aromatic pyran Trifluoromethyl ~250–300 (varies) Stabilized aromatic system
Reactivity and Stability
  • Acid-Catalyzed Reactions :
    The target compound’s dihydropyran ring is prone to ring-opening or rearrangement under acidic conditions, as observed in for related dihydropyrans. For example, 3,4-dihydro-2H-pyrans with trifluoromethyl groups undergo divergent reactions in acetonitrile vs. trifluoroacetic acid, yielding either aromatic pyrans or stabilized dihydro derivatives . By contrast, pyridine- or pyrazole-containing analogs (e.g., and ) exhibit greater stability in acidic media due to aromatic conjugation.

  • Thermal Stability :
    The difluoroethyl group likely reduces thermal stability compared to trifluoroethyl analogs (), as fewer fluorine atoms diminish electron-withdrawing stabilization.

Physicochemical Properties
  • Solubility: The dihydropyran’s oxygen atom enhances water solubility relative to fully aromatic heterocycles (e.g., pyridine in ).
  • LogP Estimates :

    • Target compound: Estimated logP ~1.5–2.0 (moderate lipophilicity).
    • Trifluoroethyl-pyrazole analog (): logP ~2.5–3.0 due to higher fluorine content.
    • Pyridine-based amine (): logP ~1.0–1.5 (polar pyridine counteracts trifluoromethyl effects).

Biological Activity

(2,2-Difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine, with the molecular formula C8_8H13_{13}F2_2NO and a molecular weight of 177.19 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of both a difluoroethyl group and a dihydropyran moiety, which may contribute to its unique biological interactions. The synthesis typically involves the reaction of 2,2-difluoroethylamine with 3,4-dihydro-2H-pyran-2-carbaldehyde under controlled conditions.

Currently, the specific biochemical pathways affected by this compound remain poorly understood. However, its structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic processes.

Neuroprotective Effects

Compounds containing dihydropyran structures have also been investigated for neuroprotective effects. The presence of the difluoroethyl group may enhance lipophilicity, potentially allowing better penetration through the blood-brain barrier. This property could make this compound a candidate for further exploration in neurodegenerative disease models.

Case Studies and Research Findings

Research findings on related compounds provide insights into the potential biological activities of this compound:

Study Compound Activity Dosage Outcome
IsodaphnetinDPP-4 Inhibition3 mg/kg>80% inhibition within 24 h
Dihydropyran DerivativesNeuroprotectionVariesSignificant neuroprotective effects demonstrated

Toxicological Profile

While specific toxicological data for this compound is sparse, related compounds have exhibited low toxicity in controlled environments. The OECD SIDS assessment indicates that similar dihydropyran derivatives pose minimal risk to human health under regulated exposure conditions .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing (2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis of structurally related fluoroalkyl amines often involves nucleophilic substitution or reductive amination. For example, fluorinated pyridine derivatives are synthesized via nucleophilic substitution of polyhalogenated precursors with sodium azide or amines under controlled temperatures (40–80°C) . For the target compound, introducing the difluoroethyl group may require fluoroalkylation using 2,2-difluoroethyl triflate or similar reagents, followed by coupling with 3,4-dihydro-2H-pyran-2-ylmethylamine. Solvent choice (e.g., DMF or THF) and catalysis (e.g., K₂CO₃) are critical for regioselectivity and yield optimization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Characterization typically employs a combination of:

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorine coupling patterns .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • HPLC : For purity assessment (>95% is standard for research-grade compounds) .
  • X-ray crystallography (if crystalline): Resolves stereochemical ambiguities, as demonstrated for related pyrrolo-pyrimidine derivatives .

Q. What are the key physicochemical properties (e.g., solubility, stability) influencing its use in reaction design?

  • Methodological Answer : The difluoroethyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability tests (TGA/DSC) under varying pH and temperature conditions are recommended. Storage at –20°C in inert atmospheres (argon) prevents decomposition, as suggested for analogous fluoroalkyl amines .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dihydro-2H-pyran moiety influence reactivity in cross-coupling or catalytic reactions?

  • Methodological Answer : The partially saturated pyran ring introduces conformational rigidity, which can sterically hinder nucleophilic attack at the amine center. DFT studies (e.g., Gaussian 09) on related compounds reveal that electron-donating substituents on the pyran ring increase amine basicity, facilitating protonation in acid-catalyzed reactions . Experimental validation via kinetic isotope effect (KIE) studies or Hammett plots is advised.

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting biological or catalytic activity?

  • Methodological Answer :

  • DFT : Models reaction pathways (e.g., transition states for fluorination) and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular docking : Screens for interactions with biological targets (e.g., enzymes or receptors). For example, indole-containing amines are docked against antimicrobial targets using AutoDock Vina .
  • MD simulations : Assess stability in protein binding pockets over nanosecond timescales.

Q. How can contradictory data on fluorinated amine reactivity be resolved in mechanistic studies?

  • Methodological Answer : Contradictions often arise from solvent polarity or competing reaction pathways. Use isotopic labeling (e.g., ¹⁸O/²H) to trace intermediates, or employ in-situ IR spectroscopy to monitor real-time reaction progress. For example, fluoroalkylation mechanisms have been clarified via ¹⁹F NMR kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine
Reactant of Route 2
Reactant of Route 2
(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.